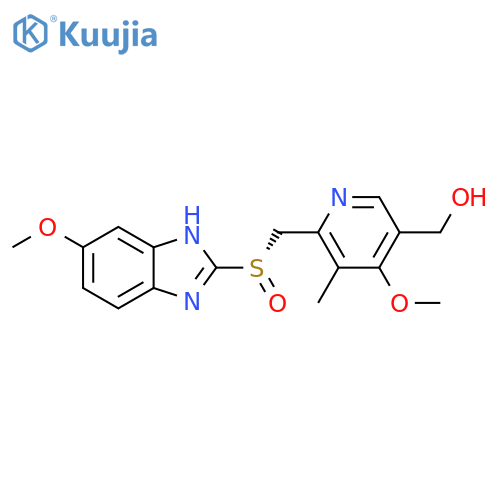Cas no 196489-27-7 ((S)-5-Hydroxy Omeprazole)

(S)-5-Hydroxy Omeprazole structure
商品名:(S)-5-Hydroxy Omeprazole
CAS番号:196489-27-7
MF:C17H19N3O4S
メガワット:361.415462732315
CID:4554158
(S)-5-Hydroxy Omeprazole 化学的及び物理的性質
名前と識別子
-
- (S)-5-Hydroxy Omeprazole
- 3-Pyridinemethanol, 4-methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-
-
- インチ: 1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/t25-/m0/s1
- InChIKey: CMZHQFXXAAIBKE-VWLOTQADSA-N
- ほほえんだ: C1=NC(C[S@@](C2NC3=CC(OC)=CC=C3N=2)=O)=C(C)C(OC)=C1CO
(S)-5-Hydroxy Omeprazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H948115-2.5mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 2.5mg |
$ 3347.00 | 2023-09-07 | ||
| TRC | H948115-25mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 25mg |
$ 374.00 | 2023-09-07 | ||
| TRC | H948115-0.25mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 0.25mg |
$ 305.00 | 2022-06-04 | ||
| TRC | H948115-.25mg |
(S)-5-Hydroxy Omeprazole |
196489-27-7 | 25mg |
$374.00 | 2023-05-18 |
(S)-5-Hydroxy Omeprazole 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
196489-27-7 ((S)-5-Hydroxy Omeprazole) 関連製品
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
